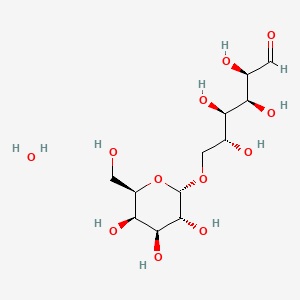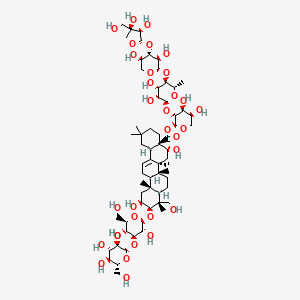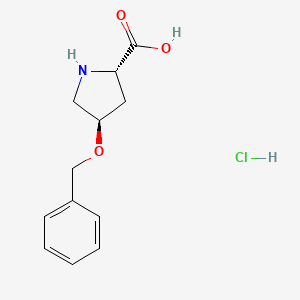
3-(1-Amino-3-hydroxypropyl)phenol
Descripción general
Descripción
3-(1-Amino-3-hydroxypropyl)phenol is a chemical compound with the molecular formula C9H13NO2 . It is also known as (S)-3-(1-Amino-3-hydroxypropyl)phenol hydrochloride and ®-3-(1-Amino-3-hydroxypropyl)phenol HCL .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H/t9-;/m0./s1 . This indicates the connectivity and hydrogen atom locations in the molecule. The molecular weight of the compound is 203.67 .Aplicaciones Científicas De Investigación
1. Hydroxylation and pH-Dependent Regioselectivity
A study investigated the pH-dependent regioselectivity of ortho-hydroxylation of 3-fluorophenol, which is structurally related to 3-(1-Amino-3-hydroxypropyl)phenol. The research highlights how pH influences the hydroxylation process, providing insights into reaction mechanisms involving similar phenolic compounds (Peelen et al., 1993).
2. Amino-1H-Isoindoles Formation with Phenols
In another study, the reactions of phenols, including compounds like this compound, with phthalodinitrile were explored. This research contributes to the understanding of the formation of amino-1H-isoindoles, a significant reaction in organic chemistry (Bartlett et al., 1969).
3. Intermolecular Hydrogen Bonding Studies
A study focused on the anion-recognition ability of phenolic hydroxyl groups and amino hydrogen, relevant to compounds like this compound. This research sheds light on the interaction dynamics involving hydrogen bonding and deprotonation processes (Ashokkumar et al., 2011).
4. Surface Functionalization for Catalytic Activities
Research on surface functionalized catalysts for the hydroxylation of phenol could be relevant to understanding the catalytic behavior of related compounds like this compound. Such studies contribute to advancements in catalysis and surface chemistry (Lee et al., 2001).
5. Ortho-Selective Alkylation Studies
Investigations into the vapor-phase alkylation of phenol, which could extend to this compound, provide insights into selective chemical modifications and the synthesis of novel compounds (Sato et al., 1999).
6. Metal Ion Coordination Studies
The coordination of amino acids like ortho-tyrosine with metal ions, which has similarities to this compound, offers an understanding of metal-ligand interactions important in bioinorganic chemistry (Aiello et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-(1-amino-3-hydroxypropyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBVXJDWRKZBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661559 | |
| Record name | 3-(1-Amino-3-hydroxypropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
683220-64-6 | |
| Record name | 3-(1-Amino-3-hydroxypropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol](/img/structure/B3029435.png)
![3,4-Dihydroxy-5-[(2S)-1,4-dioxaspiro[4.5]decane-2-yl]furan-2(5H)-one](/img/structure/B3029438.png)


![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)

![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)



